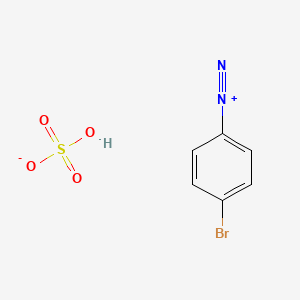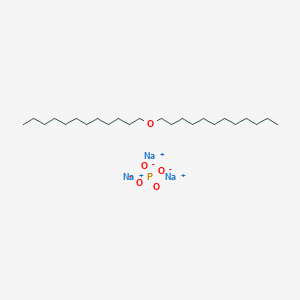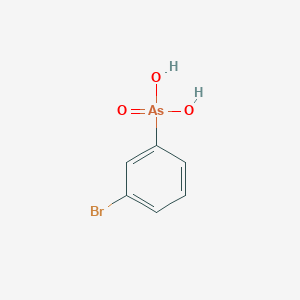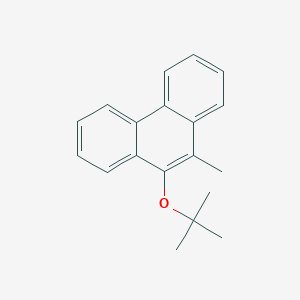
(2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hexadecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
(2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: This compound has a similar structure but with a nonyl group instead of a hexadecyl group.
Miglitol: Another piperidine derivative with similar stereochemistry but different functional groups.
Uniqueness
The uniqueness of (2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol lies in its specific hexadecyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
| 79206-14-7 | |
Fórmula molecular |
C22H45NO4 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-1-hexadecyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C22H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-20(25)22(27)21(26)19(23)18-24/h19-22,24-27H,2-18H2,1H3/t19-,20+,21-,22-/m1/s1 |
Clave InChI |
UXJGCZJWBHJNFV-CIAFKFPVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)



